molecular formula C12H7BrClN3O2S B1398861 6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine CAS No. 784150-40-9

6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine

Cat. No. B1398861
CAS RN: 784150-40-9
M. Wt: 372.63 g/mol
InChI Key: PKQJRAVOLLAADZ-UHFFFAOYSA-N
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Description

“6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine” is a chemical compound . It is a derivative of pyrimidine, a common heterocyclic compound found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved using organolithium reagents . The reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse. For instance, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura coupling is a prominent carbon–carbon bond-forming reaction used in organic chemistry. The compound can serve as a precursor for boron reagents used in these reactions. Its structure, which includes a pyrimidine ring, allows for the creation of diverse organoboron reagents that can undergo transmetalation with palladium catalysts .

Anticancer Research

Pyrimidine derivatives, including our compound, are extensively studied for their anticancer properties. The presence of electron-withdrawing groups like bromo and chloro on the pyrimidine ring can enhance the potency of these molecules as anticancer agents. Researchers focus on the structure-activity relationship (SAR) to design derivatives with increased antiproliferative activity .

Development of Antiviral Agents

The pyrimidine scaffold is also a key structure in the development of antiviral drugs. The compound’s ability to be substituted at various positions makes it a valuable entity for synthesizing novel antiviral agents with potential efficacy against a variety of viral infections .

Synthesis of Organotrifluoroborate Salts

Organotrifluoroborate salts are important in various chemical reactions, including the Suzuki–Miyaura coupling. The compound can be used to synthesize these salts, which are known for their stability and reactivity in cross-coupling reactions .

Neuroprotective Drug Development

Derivatives of pyrimidine, such as 6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine, are investigated for their neuroprotective effects. These compounds can potentially be used to treat neurodegenerative diseases by protecting neuronal cells from damage .

Cardiovascular Drug Discovery

The pyrimidine core is a common feature in cardiovascular drugs. The compound’s structural flexibility allows for the creation of new molecules that can act on various targets within the cardiovascular system, potentially leading to the development of treatments for heart diseases .

properties

IUPAC Name

7-(benzenesulfonyl)-6-bromo-4-chloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3O2S/c13-10-6-9-11(14)15-7-16-12(9)17(10)20(18,19)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQJRAVOLLAADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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